molecular formula C9H9BrFN B1443966 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1342747-87-8

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1443966
M. Wt: 230.08 g/mol
InChI Key: VEFJLANOEZRMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 and is represented by the InChI code 1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in medicinal chemistry. The Povarov reaction activated by Lewis acid has been studied theoretically and experimentally for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 8th position of the tetrahydroisoquinoline ring .


Physical And Chemical Properties Analysis

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a powder with a purity of 95%. It has a predicted boiling point of 291.2±40.0 °C and a predicted density of 1.506±0.06 g/cm3 .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • The methods of application or experimental procedures involve reactions including isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
    • The outcomes of these methods have led to the synthesis of various biologically active molecules containing the THIQ motif .
  • Medicinal Chemistry

    • Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .
    • THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
    • Also, N -benzyl THIQs are known to function as antineuroinflammatory agents .
    • Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
    • Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
  • Pharmaceutical Research

    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the preparation of macrocyclic Hepatitis C virus NS3/4a protease inhibitor Vaniprevir (MK-7009) .
    • The methods of application or experimental procedures involve organic synthesis reactions .
    • The outcomes of these methods have led to the synthesis of Vaniprevir, a potent inhibitor of the hepatitis C virus .
  • Organic Synthesis

    • Tetrahydroisoquinolines are used in the synthesis of various organic compounds .
    • The methods of application or experimental procedures involve reactions including isomerization of iminium intermediate .
    • The outcomes of these methods have led to the synthesis of various biologically active molecules containing the THIQ motif .
  • Chemical Synthesis

    • 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is used in chemical synthesis .
    • The methods of application or experimental procedures involve organic synthesis reactions .
    • The outcomes of these methods have led to the synthesis of various organic compounds .
  • Pharmaceutical Intermediate

    • 7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate .
    • The methods of application or experimental procedures involve organic synthesis reactions .
    • The outcomes of these methods have led to the synthesis of various pharmaceutical compounds .

Safety And Hazards

The safety information for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFJLANOEZRMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

CAS RN

1342747-87-8
Record name 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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